(5-Amino-6-chloropyridin-3-yl)boronic acid is an organoboron compound characterized by its unique structure and versatile applications in organic synthesis and medicinal chemistry. It is classified under boronic acids, which are known for their ability to form covalent bonds with diols and play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon bonds.
The compound has the Chemical Abstracts Service number 1354697-94-1 and a molecular formula of CHBClNO with a molecular weight of approximately 172.377 g/mol . It is primarily sourced from chemical suppliers specializing in boronic acids, such as Sigma-Aldrich and BenchChem, where it is available for research and industrial applications .
The synthesis of (5-Amino-6-chloropyridin-3-yl)boronic acid typically involves the borylation of halogenated pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which combines a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base. This reaction is favored due to its mild conditions and functional group tolerance, making it suitable for complex organic syntheses.
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which enhance efficiency and yield. Reaction conditions such as solvent choice, temperature, and catalyst type are optimized to ensure cost-effectiveness while maintaining high purity levels.
The molecular structure of (5-Amino-6-chloropyridin-3-yl)boronic acid features a pyridine ring substituted with an amino group at position 5 and a chlorine atom at position 6. The boronic acid functional group is located at position 3. This specific arrangement contributes to its reactivity in various chemical processes.
(5-Amino-6-chloropyridin-3-yl)boronic acid participates in several types of chemical reactions:
Common reagents used in these reactions include:
The primary mechanism involving (5-Amino-6-chloropyridin-3-yl)boronic acid is through the Suzuki-Miyaura cross-coupling reaction, where it acts as a coupling partner to form new carbon-carbon bonds.
The compound undergoes transmetalation during this process, where it exchanges its boron atom with another metal (typically palladium), facilitating the formation of biaryl compounds. The reaction conditions are generally mild, allowing for a wide range of functional groups to coexist without undesired side reactions .
While specific physical properties such as density and boiling point are not readily available, the compound's solid-state characteristics can be inferred based on similar compounds within its class.
The reactivity profile includes:
(5-Amino-6-chloropyridin-3-yl)boronic acid has several significant applications:
The integration of boron into medicinal chemistry represents a paradigm shift from traditional organic scaffolds. Boron's journey began with antiseptic applications of boric acid in the 18th century and evolved through boron neutron capture therapy (BNCT) developments in the mid-20th century for cancer treatment. The field transformed significantly with the Suzuki-Miyaura coupling reaction (1979), which enabled efficient synthesis of complex boronic acid derivatives and accelerated drug discovery [1] [10]. Five FDA-approved boron-containing drugs now exist, starting with the proteasome inhibitor bortezomib (Velcade®) in 2003 for multiple myeloma. Subsequent approvals include:
Table 1: Milestone Boron-Containing Therapeutics
Compound | Year Approved | Therapeutic Application | Boron Functional Group |
---|---|---|---|
Bortezomib | 2003 | Multiple myeloma | Boronic acid |
Tavaborole | 2014 | Onychomycosis | Benzoxaborole |
Crisaborole | 2017 | Atopic dermatitis | Benzoxaborole |
Ixazomib | 2015 | Multiple myeloma | Boronic acid |
Vaborbactam | 2017 | β-lactamase inhibitor | Cyclic boronic acid |
This progression demonstrates boron's pharmacophoric versatility, transitioning from ancillary roles to becoming central in targeted covalent inhibitors that leverage boron's unique electrophilicity [1] [8].
Arylboronic acids (ArB(OH)₂) exhibit distinctive physicochemical properties that underpin their therapeutic utility:
Table 2: Substituent Effects on Phenylboronic Acid Properties
Substituent | Position | B-C Bond Length (Å) | pKa | Electron Withdrawing/Drawing Strength |
---|---|---|---|---|
-NH₂ | para | 1.57 | 9.2 | Weak donating |
-Cl | ortho | 1.58 | 8.7 | Weak withdrawing |
-NO₂ | para | 1.56 | 7.0 | Strong withdrawing |
-OCH₃ | ortho | 1.59 | 8.9 | Moderate donating |
(5-Amino-6-chloropyridin-3-yl)boronic acid exemplifies structurally sophisticated boronic acids serving as multifunctional intermediates in drug synthesis. Its key features include:
Table 3: Pharmaceutical Applications of (5-Amino-6-chloropyridin-3-yl)boronic Acid
Therapeutic Area | Target | Synthetic Transformation | Resulting Scaffold |
---|---|---|---|
Oncology | Kinases | Suzuki coupling with heteroaryl halides | Pyridopyrazine inhibitors |
Infectious Disease | β-Lactamases | Amidation + Suzuki coupling | Cephalosporin-boronic acid hybrids |
Immunology | Proteasomes | Peptide coupling at amino group | Dipeptidyl boronic acids |
CNS Disorders | Serine hydrolases | Pd-mediated carbonylation | Aminopyridine-carbonyl inhibitors |
The compound exemplifies modern fragment-based drug design, where its small size (heavy atoms: 10) and balanced polarity (TPSA: 79.37 Ų) enable efficient "growing" into lead compounds. Its high GI absorption (per BOILED-Egg model) further enhances utility for orally bioavailable drugs [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0